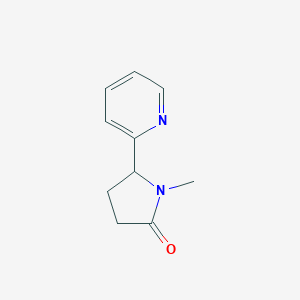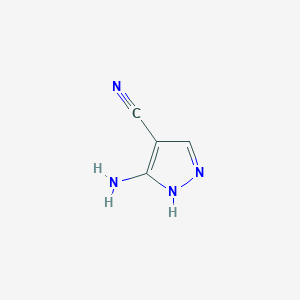
1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one often involves intricate reactions that yield structurally complex molecules. For instance, the preparation of 1,5-disubstituted pyrrolidin-2-ones involves nucleophilic substitution reactions that enable the introduction of various functional groups into the pyrrolidin-2-one framework, showcasing the synthetic versatility of these compounds (Katritzky et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one has been extensively studied using various spectroscopic and computational methods. For example, the molecular structure and conformational properties of thiadiazol-pyrrolidin-2-ol bearing species, which share a similar heterocyclic core, have been elucidated through spectroscopic studies and computational analyses, highlighting the importance of intramolecular hydrogen bonding in determining their conformational behavior (Laurella & Erben, 2016).
Chemical Reactions and Properties
The reactivity and chemical properties of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one derivatives are influenced by their unique structural features. For instance, the synthesis and reactivity of 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones demonstrate the compound's capacity to undergo various chemical transformations, leading to the formation of molecules with significant biological activity (Rubtsova et al., 2020).
Physical Properties Analysis
The physical properties of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. Studies on the crystal structure and physical characterization of related compounds, such as 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1, 3, 2-dioxaborolan-2-yl)pyridine, provide valuable insights into the factors that influence their physical properties and stability (Jin et al., 2023).
Chemical Properties Analysis
The chemical properties of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one, such as acidity, basicity, and reactivity towards various reagents, are pivotal for its application in synthetic chemistry. The study of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which are structurally related, reveals the impact of the pyrrolidine core on the compound's chemical behavior and its potential as a scaffold for developing new antimicrobial agents (Nural et al., 2018).
Eigenschaften
IUPAC Name |
1-methyl-5-pyridin-2-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-9(5-6-10(12)13)8-4-2-3-7-11-8/h2-4,7,9H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWXBYVNZTVRNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274300 | |
| Record name | (+/-)-ortho-Cotinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one | |
CAS RN |
147732-31-8 | |
| Record name | (+/-)-ortho-Cotinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![s-Triazolo[3,4-a]phthalazine](/img/structure/B13923.png)











![Methyl 4-[methyl(nitroso)amino]butanoate](/img/structure/B13959.png)
